
1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the coupling of thiazole derivatives with triazole moieties through various organic reactions. The specific synthetic pathways often utilize click chemistry techniques which enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. For instance, a study found that similar triazole derivatives showed IC50 values in the range of 1.95–4.24 µM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Related Triazole Compounds
Compound Name | IC50 (µM) | Target Cell Line |
---|---|---|
Doxorubicin | 7.26 | Various Cancer Cell Lines |
1-(3-Methoxyphenyl)-5-methyl-N-(thiazol-2-yl)... | 4.00 | HT-29 |
1,2,3-Triazole Derivative A | 2.50 | Jurkat |
1,2,3-Triazole Derivative B | 3.00 | J774A.1 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has indicated that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. These findings are supported by molecular docking studies which suggest that the compound interacts effectively with bacterial targets .
Table 2: Antimicrobial Activity
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 18 | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA synthesis and repair processes. The inhibition of thymidylate synthase (TS) has been highlighted as a crucial mechanism through which these compounds exert their cytotoxic effects . Furthermore, computational studies suggest that the structural features of the compound contribute to its binding affinity with target proteins involved in cancer cell proliferation.
Case Studies
A notable case study involved a series of synthesized triazole derivatives where researchers reported enhanced anticancer activity correlated with specific structural modifications on the thiazole ring . In this study, compounds with electron-donating groups at strategic positions demonstrated improved efficacy against cancer cell lines.
Aplicaciones Científicas De Investigación
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds related to 1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. For instance:
- Cell Line Studies : A study demonstrated that similar thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cells. The derivatives showed IC50 values indicating significant antiproliferative effects, suggesting that the thiazole moiety enhances anticancer activity .
- Mechanism of Action : Research indicates that compounds containing the triazole ring can inhibit tubulin polymerization, a critical process for cancer cell division. This mechanism has been linked to increased apoptosis in cancer cells, highlighting the therapeutic potential of triazole-containing compounds .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial applications:
- Broad-Spectrum Activity : Compounds with similar thiazole and triazole structures have been tested for their antibacterial and antifungal properties. These studies found that they could inhibit the growth of a range of pathogens, including resistant strains of bacteria .
Neuroprotective Effects
Recent investigations into thiazole derivatives have suggested neuroprotective effects:
- Anticonvulsant Activity : Some derivatives were tested in picrotoxin-induced convulsion models, showing promise as anticonvulsants. This suggests that modifications to the thiazole structure could lead to new treatments for epilepsy .
Case Studies and Research Findings
Study | Findings | |
---|---|---|
Evren et al. (2019) | Tested novel thiazole derivatives against NIH/3T3 and A549 cells; showed significant cytotoxicity | Supports potential use in cancer therapy |
Sayed et al. (2019) | Developed new compounds with notable antiproliferative activity against liver carcinoma (HepG2) | Highlights the importance of structural features for activity |
PMC9268695 (2020) | Investigated bioisosteric replacements; found triazole enhanced activity against endothelial cells | Suggests structural modifications can improve efficacy |
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(13(20)16-14-15-6-7-22-14)17-18-19(9)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIVGUIXXOFBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.